2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate
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Overview
Description
Preparation Methods
The synthesis of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate involves multiple steps, typically starting with the reaction of appropriate hydrazine derivatives with guanidine compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst in various reactionsIn industry, it is used in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate stands out due to its unique structural features and versatile applications. Similar compounds include other hydrazine and guanidine derivatives, which may have different properties and applications .
Properties
IUPAC Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8.H2O4S/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;1-5(2,3)4/h1-4,13H,(H3,11,12)(H4,9,10,15);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNDXCOHESUSLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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